![molecular formula C16H19N3O5 B6353346 4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214000-37-9](/img/structure/B6353346.png)

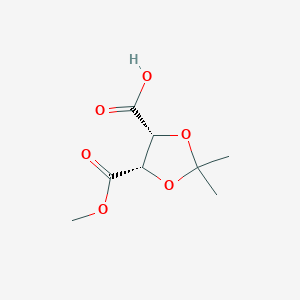

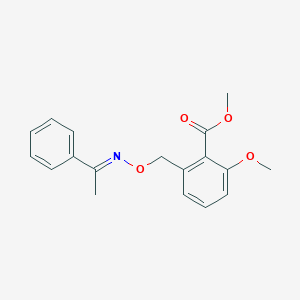

4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the coupling of a compound with (3,4,5-trimethoxyphenyl) boronic acid in the presence of Cu(OAc)2 and pyridine-N-oxide . This process affords a common intermediate, which is then subjected to Buchwald–Hartwig coupling to produce the targeted compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds suggest that they can inhibit tubulin polymerisation . This inhibition can lead to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death .Applications De Recherche Scientifique

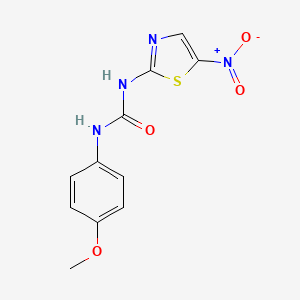

- Researchers have identified derivatives of this compound as potential antiproliferative agents. For instance, the 2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

- The compound has been utilized in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines. Researchers developed an efficient protocol using commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

- The imidazole moiety within this compound is a five-membered heterocyclic ring with versatile properties. It contains two nitrogen atoms, one of which bears a hydrogen atom. Imidazoles are prevalent in drug molecules due to their ability to interact with enzymes, receptors, and metal ions .

Antiproliferative Agents in Cancer Research

Synthesis of Functionalized Pyridines and Pyrimidines

Imidazole Moiety for Drug Design

Mécanisme D'action

Target of Action

The primary target of this compound is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is a key component in cell division and maintaining cell structure, making it a common target for anticancer drugs .

Mode of Action

The compound interacts with tubulin, inhibiting its polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase , preventing the cell from dividing and ultimately leading to cell death .

Biochemical Pathways

The compound’s action on tubulin affects the microtubule dynamics of the cell . Microtubules are essential for various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division . By inhibiting tubulin polymerization, the compound disrupts these processes, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action on tubulin leads to a disruption of the cell’s cytoskeleton and a halt in cell division . This results in a significant accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases . Ultimately, this leads to cell death, making the compound potentially useful as an anticancer agent .

Orientations Futures

Propriétés

IUPAC Name |

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-22-11-5-4-8(14(23-2)15(11)24-3)12-13-9(17-7-18-13)6-10(19-12)16(20)21/h4-5,7,10,12,19H,6H2,1-3H3,(H,17,18)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAMUYXVNLMYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)

![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)